molecular formula C9H15BrO2 B3112599 Ethyl 4-bromocyclohexanecarboxylate CAS No. 190717-38-5

Ethyl 4-bromocyclohexanecarboxylate

Cat. No.: B3112599
CAS No.: 190717-38-5
M. Wt: 235.12 g/mol
InChI Key: GRDZAJONGSPUNQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromocyclohexanecarboxylate is an organic compound with the molecular formula C9H15BrO2. It is a pale-yellow to yellow-brown liquid and is primarily used in organic synthesis. The compound is characterized by a cyclohexane ring substituted with a bromine atom and an ethyl ester group at the 4-position. This compound is often utilized in various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromocyclohexanecarboxylate can be synthesized through the bromination of ethyl 4-hydroxycyclohexanecarboxylate. The process involves the slow addition of phosphorus tribromide to ethyl 4-hydroxycyclohexanecarboxylate, followed by heating the reaction mixture at 80°C for six hours . This method ensures the substitution of the hydroxyl group with a bromine atom, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromocyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclohexanecarboxylates with various functional groups.

    Reduction: The primary product is ethyl 4-hydroxycyclohexanecarboxylate.

    Oxidation: Products include ethyl 4-oxocyclohexanecarboxylate or ethyl 4-carboxycyclohexanecarboxylate.

Scientific Research Applications

Ethyl 4-bromocyclohexanecarboxylate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential in drug development and as a building block for bioactive compounds.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromocyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-bromocyclohexanecarboxylate can be compared with similar compounds such as:

    Ethyl 4-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and reaction conditions.

    Ethyl 4-fluorocyclohexanecarboxylate: Contains a fluorine atom, leading to different chemical properties and applications.

    Ethyl 4-iodocyclohexanecarboxylate: The presence of an iodine atom affects its reactivity and the types of reactions it undergoes.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-bromocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZAJONGSPUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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